3-Cyclohexene-1-carboxaldehyde, 3-(4-methyl-3-pentenyl)-

Fragrance regulatory compliance IFRA Standards Skin sensitization risk assessment

3-Cyclohexene-1-carboxaldehyde, 3-(4-methyl-3-pentenyl)- (CAS 52475-89-5), also referred to as m-Myrac aldehyde or the meta-isomer of Myrac aldehyde, is a monocyclic monoterpenoid aldehyde with the molecular formula C13H20O and a molecular weight of 192.30 g/mol. It is industrially produced via a Diels–Alder cycloaddition between myrcene and acrolein, yielding a mixture of the 3-(meta) and 4-(para) substituted regioisomers that are commonly co-marketed under the trade name Myrac aldehyde (CAS 37677-14-8).

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
CAS No. 52475-89-5
Cat. No. B13949106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexene-1-carboxaldehyde, 3-(4-methyl-3-pentenyl)-
CAS52475-89-5
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCC(=CCCC1=CCCC(C1)C=O)C
InChIInChI=1S/C13H20O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h5,7,10,13H,3-4,6,8-9H2,1-2H3
InChIKeyRKXHUEKKGCBVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexene-1-carboxaldehyde, 3-(4-methyl-3-pentenyl)- (CAS 52475-89-5): Compound Identity, Synthesis Origin, and Procurement Context


3-Cyclohexene-1-carboxaldehyde, 3-(4-methyl-3-pentenyl)- (CAS 52475-89-5), also referred to as m-Myrac aldehyde or the meta-isomer of Myrac aldehyde, is a monocyclic monoterpenoid aldehyde with the molecular formula C13H20O and a molecular weight of 192.30 g/mol [1]. It is industrially produced via a Diels–Alder cycloaddition between myrcene and acrolein, yielding a mixture of the 3-(meta) and 4-(para) substituted regioisomers that are commonly co-marketed under the trade name Myrac aldehyde (CAS 37677-14-8) [2]. This compound serves as the direct synthetic precursor to Lyral (hydroxyisohexyl 3-cyclohexene carboxaldehyde, CAS 31906-04-4) through acid-catalyzed hydration of the cyclohexene double bond . Within fragrance procurement, the ability to distinguish and source the discrete 3-substituted isomer (52475-89-5) versus the mixed-isomer product (37677-14-8) or the hydrated downstream product Lyral is critical for achieving specific olfactory performance, regulatory compliance, and synthetic utility.

1 Specific regioisomer identity — discrete 3-(meta)-substituted cyclohexene aldehyde, distinct from mixed-isomer Myrac aldehyde
2 Synthetic branching precursor — enables hydration to Lyral or cyclization to cyclomyrac aldehyde from a single procured intermediate
3 IFRA-unrestricted status — the isomer mixture containing this compound is not currently restricted under IFRA 51st Amendment

Why Generic Substitution of 3-Cyclohexene-1-carboxaldehyde, 3-(4-methyl-3-pentenyl)- Fails: Regulatory, Olfactory, and Synthetic Irreproducibility Risks


Substituting CAS 52475-89-5 with the mixed-isomer Myrac aldehyde (37677-14-8), the hydrated derivative Lyral (31906-04-4), or other cyclohexene carboxaldehydes introduces irreproducible outcomes across three critical dimensions. First, the IFRA regulatory status diverges decisively: the Myrac aldehyde isomer mixture (37677-14-8 / 52475-89-5) is not currently restricted under the IFRA 51st Amendment, whereas Lyral has been banned for new-use applications due to its potent skin-sensitization profile [1]. Second, the olfactory character shifts from the aldehydic, citrus-ozonic, marine-fresh tonality of the unsaturated precursor [2] to the soft, delicate floral muguet-lily note of Lyral —a change that fundamentally alters fragrance composition architecture. Third, the chemical reactivity of the strained cyclohexene double bond in CAS 52475-89-5 enables downstream synthetic transformations—such as selective hydration to Lyral under controlled acid catalysis or regiospecific cyclization to cyclomyrac aldehyde [3]—that are unavailable with the saturated or hydroxylated analogs. Procurement of the incorrect isomer or analog therefore compromises not only olfactory performance but also regulatory clearance and synthetic pathway fidelity.

Target: Meta-isomer Myrac aldehyde
Aldehydic-citrus-marine olfactory profile with top-note impact
Unsaturated cyclohexene enables downstream hydration and cyclization
Substitute: Lyral (hydrated analog)
Floral-muguet character shifts fragrance pyramid to heart/base
IFRA 51st Amendment ban for new-use formulations; regulatory clearance may not transfer
Target: Meta-isomer Myrac aldehyde
NESIL 1100 μg/cm² reported for the isomer mixture (RIFM framework)
Synthetic precursor to both Lyral and cyclomyrac aldehyde
Substitute: Mixed-isomer Myrac aldehyde (generic)
Isomer ratio variability may shift olfactory performance and reactivity
Regioisomeric composition may not match synthesis pathway requirements

Quantitative Differentiation Evidence for 3-Cyclohexene-1-carboxaldehyde, 3-(4-methyl-3-pentenyl)- (CAS 52475-89-5) Against Closest Analogs


IFRA Regulatory Clearance: Myrac Aldehyde Isomer Mixture vs. Banned Lyral

The Myrac aldehyde isomer mixture (CAS 37677-14-8 / 52475-89-5) is not presently restricted under the IFRA 51st Amendment and can be formulated into Category 4 (fine fragrance) applications without a maximum concentration limit imposed by IFRA . Its hydrated downstream product, Lyral (hydroxyisohexyl 3-cyclohexene carboxaldehyde, CAS 31906-04-4, comprising 4- and 3-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde isomers), has been banned for new-use formulations under the IFRA 51st Amendment due to its established skin-sensitization potential [1]. The RIFM safety assessment for the Myrac aldehyde mixture (identified as isohexenyl cyclohexenyl carboxaldehyde) concluded a No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm² for the mixture [2], while Lyral's NESIL is substantially lower at 180 μg/cm² as determined by the same RIFM framework [3]. This represents a greater than 6-fold difference in acceptable dermal exposure between the unsaturated precursor and its hydrated analog.

IFRA Regulatory Clearance
Direct head-to-head
Myrac aldehyde mixture: unrestricted for Category 4; NESIL 1100 μg/cm²
Lyral: banned for new-use; NESIL 180 μg/cm²
Supports regulatory-risk evaluation for fragrance formulation selection
Approximately 6.1-fold difference in acceptable dermal exposure; IFRA 51st Amendment context
Fragrance regulatory compliance IFRA Standards Skin sensitization risk assessment

Olfactory Profile Divergence: Aldehydic-Citrus-Marine Precursor vs. Floral-Muguet Hydrated Analog

The unsaturated Myrac aldehyde isomer mixture exhibits an aldehydic, orange-citrus, ozonic, and marine-fresh olfactory profile with a 'clean outdoors' character [1]. In concentrated form, it presents as 'powerful and penetrating, waxy-citrusy,' becoming 'fresh, clean, floral in dilution' [2]. By contrast, the hydrated Lyral possesses a soft, delicate floral muguet (lily-of-the-valley), cyclamen, and lilac character with aldehydic-powdery undertones and subtle green-citrus nuances . The olfactory family classification shifts from aldehydic-citrus-marine [1] to floral-muguet , representing fundamentally different positions in fragrance pyramid construction: Myrac aldehyde functions primarily as a top-note aldehydic booster imparting freshness and lift, whereas Lyral serves as a heart-to-base floralizer imparting volume and tenacity to muguet accords.

Olfactory Profile Divergence
Direct head-to-head
Myrac aldehyde: aldehydic-citrus-ozonic, marine-fresh, top-note
Lyral: soft floral muguet, cyclamen, heart/base-note
Fragrance pyramid positioning context; olfactory family shift may alter composition architecture
Organoleptic evaluation at 10% in DPG; professional perfumer panel
Fragrance olfactive characterization Odor profiling Perfumery ingredient selection

Synthetic Interconversion Efficiency: Hydration of Myrac Aldehyde to Lyral Under Acid Catalysis

The Myrac aldehyde isomer mixture (comprising the 4- and 3-substituted regioisomers, CAS 37677-14-8 and 52475-89-5 respectively) serves as the direct precursor to Lyral via acid-catalyzed hydration of the cyclohexene double bond . Using a fixed-bed reactor with CT-500 cation exchange resin as catalyst, at 85 °C with a Myrac aldehyde:water:isopropanol mass ratio of 1:1.5:4.5 and a flow rate of 0.368 mL/s, a Myrac aldehyde conversion of 76.95% and Lyral yield of 73.72% are achieved over 24 hours [1]. More recently, optimized direct hydration using supported transition-metal-modified strong acid cation exchange resins has enabled Lyral yields exceeding 85% with reduced reaction times [2]. This interconversion establishes that CAS 52475-89-5-containing Myrac aldehyde can function both as a standalone fragrance ingredient and as an in-process precursor, providing procurement flexibility: a single purchased material can serve dual functions in the synthetic fragrance production chain.

Hydration to Lyral
Direct head-to-head
Conversion 76.95%; Lyral yield 73.72% (up to >85% with modified catalysts)
Reverse reaction not synthetically feasible
Supports on-demand precursor strategy for dual fragrance ingredient output
Fixed-bed CT-500 resin, 85 °C; Myrac aldehyde:H₂O:IPA 1:1.5:4.5
Fragrance synthesis Acid-catalyzed hydration Lyral production process

Regiospecific Cyclization to Cyclomyrac Aldehyde: Selective Transformation Enabled by the Unsaturated Framework

The presence of the cyclohexene double bond in the Myrac aldehyde isomer mixture (including CAS 52475-89-5) enables a regiospecific, acid-catalyzed intramolecular cyclization to yield cyclomyrac aldehyde (1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthaldehyde, CAS 68991-97-9), a fragrance ingredient with a distinct woody-amber olfactory profile . Using supported tungsten carbide (WC) or molybdenum carbide (Mo₂C) catalysts at 50–150 °C in organic solvents, the para- and meta-Myrac aldehyde isomers undergo selective cyclization with substrate conversion reaching 100% and target product yields up to 99% [1]. Another process employing zinc-containing ionic liquid catalysts achieves similarly high selectivity for cyclomyrac aldehyde while avoiding volatile organic solvents and enabling catalyst recycling [2]. This cyclization pathway is structurally inaccessible to Lyral, where the hydrated tertiary alcohol group eliminates the requisite olefin functionality for intramolecular cyclization. The ability to transform CAS 52475-89-5 into two distinct fragrance ingredient classes—either Lyral (floral) or cyclomyrac aldehyde (woody-amber)—from a single progenitor represents a unique synthetic branching capability.

Cyclization to Cyclomyrac
Class-level
Conversion up to 100%; cyclomyrac aldehyde yield up to 99%
Lyral cannot undergo this transformation
Supports synthetic branching into woody-amber fragrance ingredient class
WC/Mo₂C catalysts, 50–150 °C; n-hexane, autoclave N₂ atmosphere
Selective cyclization catalysis Cyclomyrac aldehyde synthesis Fragrance ingredient manufacturing

Substantivity Comparison: Myrac Aldehyde Isomer Mixture vs. Hydrated Lyral

Substantivity—the time a fragrance material remains detectable on a smelling strip—is a critical performance metric for fragrance ingredient selection. The Myrac aldehyde isomer mixture (37677-14-8 / 52475-89-5) exhibits substantivity of >48 hours as reported by IFF [1], while independent sources report values of 244 hours (approximately 10 days) at 100% concentration on blotter [2]. Givaudan's Myraldene product (the same isomer mixture) is rated with a tenacity on blotter of 'several weeks' and maximum five-star ratings for substantivity under both damp and dry conditions [3]. Lyral, by comparison, demonstrates a substantivity exceeding 400 hours (approximately 16.7 days) on a smelling strip . The longer substantivity of Lyral reflects its higher molecular weight (210.32 vs. 192.30 g/mol) and the presence of the tertiary alcohol group, which reduces vapor pressure and increases persistence. This performance divergence allows formulators to select between a more volatile, diffusive aldehydic top-note effect (Myrac aldehyde) or a longer-lasting, lower-volatility floral heart-note effect (Lyral) depending on the targeted fragrance evaporation curve.

Substantivity Comparison
Cross-study comparable
Myrac aldehyde: 48–244 hours
Lyral: >400 hours
Supports volatility and persistence selection in fragrance evaporation curve design
Blotter evaluation at 100% concentration; ambient 20–23 °C
Fragrance substantivity Longevity on blotter Perfumery performance

Vapor Pressure and Isomeric Distinction: 3-Isomer (CAS 52475-89-5) vs. 4-Isomer-Predominant Mixture (CAS 37677-14-8) vs. Lyral

The saturated vapor pressure (Pˢ) of the Myrac aldehyde isomer mixture (predominantly the 4-isomer, CAS 37677-14-8, co-containing the 3-isomer, CAS 52475-89-5) has been experimentally determined using a static Rose釜 apparatus over the temperature range 368.65–409.35 K, yielding Antoine equation parameters A = -4.159, B = 2494.037, C = -626.842 [1]. For comparison, the hydrated derivative Lyral (31906-04-4) was measured over 391.85–416.35 K with Antoine parameters A = 10.701, B = 558.048, C = -296.730 [1]. Vapor-liquid equilibrium data for the Myrac aldehyde–Lyral binary system were measured at 321 Pa and 432 Pa, enabling design of separation processes for isolating Lyral from unreacted Myrac aldehyde [1]. This quantitative vapor pressure distinction is essential for designing distillation-based purification of the 3-isomer (52475-89-5) from the 4-isomer-dominant mixture and for controlling fragrance evaporation profiles in finished product formulations. The predicted vapor pressure of the pure 3-isomer (CAS 52475-89-5) is 0.828 Pa (0.00621 mm Hg) at 25 °C, as estimated by EPI Suite [2], which is comparable to the experimentally reported 0.0067 hPa (0.67 Pa) for the isomer mixture at 20 °C from Givaudan [3].

Vapor Pressure & VLE Data
Cross-study comparable
Myrac aldehyde Antoine A: -4.159, B: 2494.037
Lyral Antoine A: 10.701, B: 558.048
Enables distillation-based separation design for isomer and product purification
Static Rose釜 apparatus; binary VLE at 321 Pa and 432 Pa; Wilson/NRTL models
Vapor pressure measurement Isomeric differentiation Separation science

Best Research and Industrial Application Scenarios for 3-Cyclohexene-1-carboxaldehyde, 3-(4-methyl-3-pentenyl)- (CAS 52475-89-5)


IFRA-Compliant Fine Fragrance Formulation Requiring Aldehydic Citrus-Marine Top Notes Without Lyral Restrictions

Fine fragrance manufacturers seeking a powerful aldehydic, citrus-ozonic, marine-fresh top note with clean outdoors character can formulate with the Myrac aldehyde isomer mixture (containing CAS 52475-89-5 as the 3-isomer component) without triggering the IFRA 51st Amendment ban that restricts Lyral . At a typical use level of up to 10% in fragrance concentrate [1], this material provides aldehydic lift and freshness to citrus, marine, and functional fragrance compositions. The unrestricted IFRA regulatory status—in contrast to the banned Lyral—enables global market access and eliminates reformulation risk associated with the Lyral prohibition [2].

Integrated Lyral Production via On-Demand Hydration of Myrac Aldehyde in Floral Fragrance Manufacturing

Fragrance compound manufacturers maintaining a stock of the Myrac aldehyde isomer mixture (37677-14-8 / 52475-89-5) can produce Lyral on-demand via acid-catalyzed hydration using CT-500 cation exchange resin in a fixed-bed reactor at 85 °C, achieving 76.95% conversion and 73.72% yield [3]. This just-in-time synthesis capability reduces the need to stock Lyral separately—which is subject to IFRA usage restrictions for leave-on applications—while enabling the production of Lyral-containing floral muguet accords specifically for product categories where its use remains permitted. The approach leverages a single procured intermediate for dual fragrance ingredient output, optimizing inventory and supply chain efficiency.

Synthesis of Cyclomyrac Aldehyde (Woody-Amber Fragrance) via Regiospecific Cyclization of the Unsaturated Precursor

Procurement of the Myrac aldehyde isomer mixture (containing CAS 52475-89-5) enables access to a distinct fragrance ingredient class—cyclomyrac aldehyde (CAS 68991-97-9)—through supported tungsten carbide- or molybdenum carbide-catalyzed regiospecific cyclization at 50–150 °C, achieving conversions up to 100% and yields up to 99% [4]. Cyclomyrac aldehyde exhibits a woody-amber olfactory character distinct from both the aldehydic-citrus precursor and the floral-hydrated Lyral derivative. This synthetic branching strategy transforms a single purchased intermediate into a portfolio of three fragrance materials (Myrac aldehyde, Lyral, and cyclomyrac aldehyde) serving different olfactory families: citrus-marine, floral-muguet, and woody-amber, respectively.

Vapor-Liquid Equilibrium-Informed Distillation Process Design for Isomer and Product Purification

Industrial fragrance chemical manufacturers utilizing the integrated Myrac aldehyde-to-Lyral production process can apply experimentally determined Antoine equation parameters and binary vapor-liquid equilibrium data (measured at 321 Pa and 432 Pa, modeled with Wilson and NRTL equations achieving average deviations <0.009 and <0.0034) to design efficient distillation-based separation of unreacted Myrac aldehyde from the Lyral product [5]. This engineering data supports the design of continuous purification processes for isolating both the high-purity 3-isomer (CAS 52475-89-5) fraction and the Lyral final product, maximizing yield and minimizing waste in large-scale fragrance intermediate manufacturing operations with annual production volumes in the 100–1000 metric ton range [6].

Application
Selection Property
Validation Focus
IFRA-compliant citrus-marine fine fragrance
IFRA-unrestricted regulatory status
Olfactory character and regulatory clearance review
On-demand Lyral production for floral accords
Unsaturated cyclohexene hydration reactivity
Conversion efficiency and yield under fixed-bed catalysis
Woody-amber cyclomyrac aldehyde synthesis
Regiospecific cyclization capability
Catalyst selectivity and substrate conversion rate
Distillation-based isomer and product purification
Vapor-liquid equilibrium parameters
Antoine coefficients and binary VLE model fit
Quote Request

Request a Quote for 3-Cyclohexene-1-carboxaldehyde, 3-(4-methyl-3-pentenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.